Nelarabine

Description

Properties

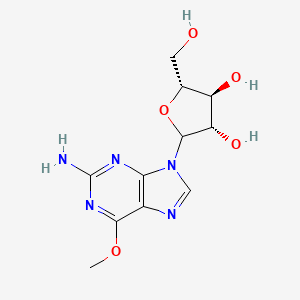

IUPAC Name |

(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOXBSCIXZEQEQ-UHTZMRCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046842 | |

| Record name | Nelarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nelarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble to soluble in water, 1.39e+01 g/L | |

| Record name | Nelarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

121032-29-9 | |

| Record name | Nelarabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121032-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nelarabine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121032299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nelarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nelarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NELARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60158CV180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nelarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209-217 °C (with decomposition), 209 - 217 °C (decomposition) | |

| Record name | Nelarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Nelarabine in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide for Researchers

Introduction: A Targeted Approach for a Challenging Malignancy

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of malignant T-lymphoblasts. While treatment outcomes have improved, relapsed or refractory T-ALL remains a significant clinical challenge, necessitating the development of targeted therapeutic agents. Nelarabine (Arranon®) stands out as a rationally designed drug with specific activity against T-cell malignancies.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, offering insights for researchers and drug development professionals in the field of oncology.

This compound is a water-soluble prodrug of the deoxyguanosine analog, 9-β-D-arabinofuranosylguanine (ara-G).[4][5][6][7][8] Its development was spurred by the observation of severe T-cell immunodeficiency in patients with purine nucleoside phosphorylase (PNP) deficiency, which leads to the accumulation of deoxyguanosine triphosphate (dGTP) in lymphocytes.[6] This highlighted the inherent sensitivity of T-cells to high concentrations of guanosine analogs. Ara-G, being resistant to degradation by PNP, demonstrated selective toxicity towards T-lymphoblasts.[6][9][10]

This guide will dissect the metabolic activation pathway of this compound, its primary mechanism of inducing cytotoxicity, the molecular basis for its T-cell selectivity, and the known mechanisms of resistance. Furthermore, we will delve into the downstream signaling consequences of this compound treatment and provide validated experimental protocols to investigate its mechanism of action in a laboratory setting.

Part 1: The Journey from Prodrug to Active Metabolite: Metabolic Activation of this compound

The efficacy of this compound is entirely dependent on its intracellular conversion to the active triphosphate form, ara-GTP. This multi-step process relies on host cell enzymes and is a critical determinant of the drug's therapeutic window.

Systemic Conversion to ara-G

Following intravenous administration, this compound is rapidly and extensively converted to ara-G by the ubiquitous enzyme adenosine deaminase (ADA).[1][2][7][11][12] This initial demethylation step is crucial for subsequent cellular uptake and activation.

Cellular Uptake and Intracellular Phosphorylation

Ara-G is transported into leukemic cells via nucleoside transporters, primarily the equilibrative nucleoside transporter 1 (ENT1) and likely ENT2.[1][2] Once inside the cell, ara-G undergoes a series of phosphorylation events to become the active cytotoxic agent, ara-GTP.[5][13][14][15]

The initial and rate-limiting step is the conversion of ara-G to ara-G monophosphate (ara-GMP). This is catalyzed by two key enzymes:

-

Deoxycytidine kinase (dCK): Located in the cytosol.[1][2][11]

-

Deoxyguanosine kinase (dGK): Located in the mitochondria.[1][2][11]

Subsequent phosphorylations to ara-G diphosphate (ara-GDP) and finally to ara-GTP are carried out by other nucleotide kinases.[1][11] The preferential accumulation of ara-GTP in malignant T-cells is a cornerstone of this compound's selective toxicity.[5]

Part 2: The Core Cytotoxic Mechanism: Inhibition of DNA Synthesis and Induction of Apoptosis

The primary mode of action of this compound's active metabolite, ara-GTP, is the disruption of DNA synthesis, ultimately leading to programmed cell death (apoptosis).

Incorporation into DNA and Chain Termination

Ara-GTP is a structural analog of the natural nucleotide deoxyguanosine triphosphate (dGTP). During DNA replication, DNA polymerases mistakenly incorporate ara-GTP into the elongating DNA strand.[8][15] This event has two major consequences:

-

Inhibition of DNA Synthesis: The incorporation of ara-GTP slows down or terminates DNA chain elongation.[15]

-

Induction of DNA Damage: The presence of the arabinose sugar instead of deoxyribose distorts the DNA helix, leading to DNA strand breaks and the activation of DNA damage response pathways.[15]

This inhibition of DNA synthesis is a key contributor to the cytotoxic effects of this compound.[4][5][14]

Induction of Apoptosis

The cellular stress induced by DNA synthesis inhibition and DNA damage triggers the intrinsic apoptotic pathway. In sensitive T-ALL cell lines, this compound treatment leads to the cleavage and activation of key apoptotic proteins, including:

-

Caspase-8

-

Caspase-9

-

Caspase-3

-

Poly(ADP-ribose) polymerase (PARP)[16]

This cascade of events culminates in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[16]

Part 3: The Basis of T-Cell Selectivity: The Role of SAMHD1

A remarkable feature of this compound is its selective efficacy against T-ALL compared to B-cell acute lymphoblastic leukemia (B-ALL).[17][18] The molecular basis for this lineage-specific sensitivity has been largely attributed to the differential expression of the sterile alpha motif and HD-domain containing protein 1 (SAMHD1).[17][19]

SAMHD1 is a deoxynucleoside triphosphate triphosphohydrolase that can hydrolyze and inactivate triphosphorylated nucleoside analogs, including ara-GTP.[1][17] Research has shown that:

-

T-ALL cells typically have lower expression levels of SAMHD1 compared to B-ALL cells.[17]

-

This lower SAMHD1 expression in T-ALL is associated with increased promoter methylation of the SAMHD1 gene.[17][19]

-

Depletion of SAMHD1 in B-ALL cells sensitizes them to ara-G, while ectopic expression of SAMHD1 in SAMHD1-null T-ALL cells confers resistance.[17][19]

Therefore, the low intrinsic expression of SAMHD1 in T-ALL cells allows for the accumulation of higher intracellular concentrations of ara-GTP, leading to enhanced cytotoxicity.[20]

Part 4: Mechanisms of Resistance to this compound

Despite its efficacy, resistance to this compound can develop. Understanding the molecular mechanisms of resistance is crucial for developing strategies to overcome it.

Key Mechanisms of Acquired Resistance:

| Mechanism | Description | References |

| Reduced ara-GTP Accumulation | The most common mechanism, often due to decreased expression or activity of the activating kinases dCK and/or dGK. | [2] |

| Downregulation of Nucleoside Transporters | Reduced expression of ENT1 can limit the cellular uptake of ara-G. | [1][2] |

| Alterations in Apoptotic Pathways | Modulation of BCL-2 family members, such as increased expression of anti-apoptotic proteins (e.g., Bcl-xL) or decreased expression of pro-apoptotic proteins (e.g., Bax, Bad), can confer resistance to apoptosis. | [1][16] |

| Activation of Pro-Survival Signaling Pathways | Hyperactivation of the PI3K/AKT/mTOR and MEK/ERK signaling pathways has been observed in this compound-resistant T-ALL cells. | [16][21] |

Part 5: Downstream Signaling Effects of this compound

Beyond its direct effects on DNA synthesis, this compound treatment modulates key intracellular signaling pathways in sensitive T-ALL cells. Treatment with this compound has been shown to down-modulate the PI3K/AKT/mTOR pathway, as evidenced by a decrease in the phosphorylation of:

Furthermore, this compound can impair ERK phosphorylation, indicating a downregulation of the MEK pathway in sensitive cells.[16][22] These findings suggest that the efficacy of this compound may be enhanced by combination therapies targeting these pro-survival pathways.

Part 6: Experimental Protocols for Mechanistic Studies

To facilitate further research into the mechanism of action of this compound, this section provides step-by-step methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

Protocol:

-

Seed T-ALL cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of the DNA-intercalating dye PI by cells with compromised membranes.

Protocol:

-

Treat T-ALL cells with this compound at the desired concentration and time point.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptotic and Signaling Proteins

Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

Protocol:

-

Treat T-ALL cells with this compound and harvest at various time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p-AKT, total AKT, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound's mechanism of action in T-ALL is a well-defined process of metabolic activation to a cytotoxic nucleotide analog that inhibits DNA synthesis and induces apoptosis. Its T-cell selectivity, largely governed by low SAMHD1 expression, provides a clear rationale for its use in this specific leukemia subtype. Understanding the molecular intricacies of its action, including downstream signaling effects and mechanisms of resistance, is paramount for optimizing its clinical use.

Future research should focus on:

-

Rational Combination Therapies: Combining this compound with inhibitors of pro-survival pathways, such as PI3K/AKT/mTOR inhibitors, holds promise for overcoming resistance and enhancing efficacy.[16][21]

-

Biomarker Development: SAMHD1 expression levels could serve as a predictive biomarker to identify patients most likely to respond to this compound therapy.[19]

-

Investigating Novel Resistance Mechanisms: Further exploration of both intrinsic and acquired resistance will be crucial for the long-term success of this compound-based therapies.

By continuing to unravel the molecular pharmacology of this compound, the scientific community can further refine its application and improve outcomes for patients with T-cell acute lymphoblastic leukemia.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for T-cell acute lymphoblastic leukaemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profile of this compound: use in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. tandfonline.com [tandfonline.com]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Pharmacological and biochemical strategies to increase the accumulation of arabinofuranosylguanine triphosphatein primary human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. Role of this compound in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

- 16. Improving this compound efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SAMHD1 is a key regulator of the lineage-specific response of acute lymphoblastic leukaemias to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Leukemia Treatment Efficacy Mystery Explained | Technology Networks [technologynetworks.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. iris.unimore.it [iris.unimore.it]

- 22. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Molecular-Targets-of-Nelarabine-in-T-lymphoblasts

Abstract

Nelarabine is a cornerstone therapy for relapsed or refractory T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL), malignancies characterized by aggressive proliferation of immature T-cells.[1] As a prodrug, this compound's efficacy is entirely dependent on its intracellular conversion to the active triphosphate metabolite, arabinofuranosylguanine triphosphate (ara-GTP). This guide provides a detailed examination of the molecular pharmacology of this compound, focusing on the specific intracellular targets of ara-GTP in T-lymphoblasts. We will dissect the mechanisms of cytotoxicity, from the inhibition of critical enzymes in DNA replication to the induction of programmed cell death. Furthermore, this document outlines robust experimental protocols for researchers to validate these molecular interactions and explore mechanisms of drug resistance, thereby providing a comprehensive resource for scientists and drug development professionals in oncology.

Introduction: The Rationale for a T-Cell Specific Therapy

T-cell malignancies, such as T-ALL and T-LBL, have historically presented significant therapeutic challenges, with relapsed disease carrying a poor prognosis.[2] The development of this compound was a rational design based on a key observation in purine metabolism: a genetic deficiency in the enzyme purine nucleoside phosphorylase (PNP) leads to a profound and selective depletion of T-cells.[3] This occurs due to the accumulation of deoxyguanosine triphosphate (dGTP), which is toxic to T-lymphocytes.[2]

This biological insight spurred the development of deoxyguanosine analogs that could mimic this T-cell-specific toxicity. Arabinofuranosylguanine (ara-G) was identified as a potent candidate, but its clinical utility was hampered by poor water solubility.[2][3] this compound, a 6-methoxy prodrug of ara-G, solved this issue, being approximately 10 times more water-soluble and providing a reliable means to generate ara-G in patients.[3] Its approval by the U.S. Food and Drug Administration (FDA) provided a much-needed targeted agent for T-cell cancers.[3] This guide delves into the precise molecular events that occur once this compound enters the system and begins its cytotoxic mission within T-lymphoblasts.

Pharmacology and Metabolic Activation: The Path to Cytotoxicity

This compound itself is inert; its journey to becoming a cancer-killing agent is a multi-step intracellular process. Understanding this metabolic activation is critical to comprehending its mechanism of action and potential points of resistance.

Systemic Conversion and Cellular Uptake

Following intravenous infusion, this compound is rapidly and almost completely converted in the plasma to ara-G by the ubiquitous enzyme adenosine deaminase (ADA).[4][5][6] This conversion is highly efficient, with 94% of this compound becoming ara-G within an hour of administration.[4]

Ara-G then enters T-lymphoblasts primarily via facilitative nucleoside transporters, likely ENT1 and ENT2.[3][4]

Intracellular Phosphorylation: The Activation Cascade

Once inside the T-lymphoblast, ara-G must be phosphorylated to its active 5'-triphosphate form, ara-GTP. This is the rate-limiting part of the activation process and occurs in three sequential steps:

-

Ara-G → Ara-GMP (Monophosphate): This initial, crucial phosphorylation is catalyzed by two key enzymes: deoxycytidine kinase (dCK) in the cytosol and deoxyguanosine kinase (DGUOK) in the mitochondria.[1][3][4][5] The expression levels of these kinases are a major determinant of this compound sensitivity.[7]

-

Ara-GMP → Ara-GDP (Diphosphate): The monophosphate is further phosphorylated by nucleotide kinases.

-

Ara-GDP → Ara-GTP (Triphosphate): The final phosphorylation yields the active cytotoxic agent, ara-GTP.[8]

The preferential accumulation of ara-GTP in T-cells compared to other cell types, such as B-cells, is a key factor in this compound's selective toxicity.[6][9] Clinical response in patients has been shown to correlate directly with the intracellular concentration of ara-GTP achieved in the leukemic blasts.[3][6][10][11][12]

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound for T-cell acute lymphoblastic leukaemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of this compound in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Profile of this compound: use in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug resistance to this compound in leukemia cell lines might be caused by reduced expression of deoxycytidine kinase through epigenetic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A phase 1 study to evaluate the safety, pharmacology, and feasibility of continuous infusion this compound in patients with relapsed and/or refractory lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nelarabine in Preclinical Models

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic cancer originating from the malignant transformation of T-lymphocyte precursors. While combination chemotherapy has improved outcomes, relapsed or refractory (R/R) disease presents a significant clinical challenge with a grim prognosis.[1] The development of targeted therapies with T-cell-specific activity has been a critical goal. Nelarabine (Arranon®) stands out as a rationally designed agent, a prodrug of the deoxyguanosine analog 9-β-D-arabinofuranosylguanine (ara-G), which demonstrates selective toxicity against T-lymphoblasts.[2][3] It is the only drug specifically developed and approved for T-ALL, initially for R/R cases and increasingly as part of frontline therapy.[1][4]

This technical guide provides a comprehensive overview of the essential preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies that underpinned the successful clinical development of this compound. We will delve into the causality behind the selection of specific animal models, detail the methodologies for assessing drug exposure and efficacy, and synthesize the data that established the critical link between intracellular drug concentration and anti-leukemic activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation framework for nucleoside analogs in oncology.

Molecular Pharmacology: The Basis of T-Cell Selectivity

Mechanism of Action

This compound is an inactive prodrug that requires a multi-step enzymatic conversion to its active cytotoxic form.[4] This metabolic activation is central to its mechanism and T-cell selectivity.

-

Prodrug Conversion: After intravenous administration, the soluble this compound prodrug is rapidly and extensively demethylated by the ubiquitous enzyme adenosine deaminase (ADA) in the plasma to form its primary metabolite, ara-G.[5][6]

-

Intracellular Phosphorylation: Ara-G is transported into leukemic cells, primarily via the equilibrative nucleoside transporter 1 (ENT1).[7][8] Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) to ara-G monophosphate (ara-GMP) and subsequently to the active triphosphate form, ara-GTP.[8][9]

-

DNA Synthesis Inhibition: Ara-GTP, as a structural analog of deoxyguanosine triphosphate (dGTP), competitively inhibits DNA polymerase. Its incorporation into the elongating DNA strand leads to chain termination, halting DNA synthesis.[8]

-

Apoptosis Induction: The resulting DNA damage and replication stress trigger cellular damage response pathways, culminating in programmed cell death (apoptosis).[10]

The preferential cytotoxicity of this compound towards T-lymphoblasts is attributed to their higher efficiency in accumulating the active ara-GTP metabolite compared to B-lineage cells or other hematopoietic cells.[5][9]

Metabolic Activation Pathway

The conversion of this compound to its active form is a critical determinant of its efficacy. The pathway is illustrated below.

Preclinical Pharmacokinetic (PK) Evaluation

The goal of preclinical PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. For this compound, these studies were crucial for selecting an appropriate toxicology species and understanding the relationship between the administered dose and the concentration of the active metabolite.

Rationale for Preclinical Model Selection

Early studies revealed significant species-dependent differences in the elimination of ara-G. Rodents (rats, mice) and dogs were found to clear ara-G much more rapidly than humans, making them poor models for toxicological assessment.[10] In contrast, nonhuman primates (monkeys) demonstrated a PK profile for ara-G that was more comparable to humans, establishing them as the most relevant species for safety and toxicology studies.[10] While mouse models are not ideal for PK, they remain essential for establishing in vivo efficacy using xenograft models of human T-ALL.

In Vivo Pharmacokinetic Study Design: A Nonhuman Primate Protocol

The nonhuman primate model has been highly predictive of anticancer drug distribution in humans, particularly for central nervous system (CNS) penetration.[11]

-

Animal Model: Adult male Rhesus macaques (Macaca mulatta) with surgically implanted central venous catheters are used.[11]

-

Drug Administration: this compound is formulated in a suitable vehicle and administered as a 1-hour intravenous infusion at a clinically relevant dose (e.g., 35 mg/kg, which approximates 700 mg/m² in humans).[11]

-

Sample Collection:

-

Blood: Serial blood samples (e.g., 1-2 mL) are collected from the catheter at pre-dose, and at multiple time points post-infusion (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).[11] Samples are collected into heparinized tubes and immediately centrifuged to separate plasma.

-

Cerebrospinal Fluid (CSF): If CNS penetration is being assessed, ventricular CSF samples are collected at similar time points.[11]

-

-

Sample Processing & Storage: Plasma and CSF samples are immediately frozen and stored at -80°C pending analysis.

-

Bioanalysis: Concentrations of this compound and ara-G are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][12]

-

Data Analysis: PK parameters such as maximum concentration (Cmax), time to Cmax (Tmax), elimination half-life (t½), and Area Under the Curve (AUC) are calculated using non-compartmental analysis software.[13]

Summary of Preclinical Pharmacokinetic Data

PK studies in nonhuman primates demonstrated the rapid and efficient conversion of this compound to ara-G and highlighted the significant exposure of both compounds in plasma and CSF.[11][14]

| Parameter | This compound (Plasma) | ara-G (Plasma) | This compound (CSF) | ara-G (CSF) | Reference |

| Dose | 35 mg/kg IV | - | 35 mg/kg IV | - | [11] |

| AUC (µM·min) | 2,820 ± 1,140 | 20,000 ± 8,100 | - | - | [11] |

| Terminal t½ (min) | 25 ± 5.2 | 182 ± 45 | 77 ± 28 | 232 ± 79 | [11] |

| CSF Penetration (AUCCSF:AUCPlasma) | 29% ± 11% | 23% ± 12% | - | - | [11] |

| (Data presented as median ± S.D. from a study in four nonhuman primates)[11] |

These data were critical, demonstrating that ara-G has a substantially longer half-life and greater overall exposure (AUC) than the parent prodrug.[11] Furthermore, the excellent CSF penetration of both this compound and ara-G provided a strong rationale for its use in treating or preventing CNS leukemia, a common sanctuary site in T-ALL.[11]

Cellular Pharmacokinetics: Quantifying the Active Moiety (ara-GTP)

While plasma concentrations of ara-G are important, the ultimate driver of this compound's cytotoxic effect is the intracellular concentration of ara-GTP in target leukemia cells.[14] Therefore, measuring this active moiety is a critical component of preclinical evaluation and provides a direct link between PK and PD.

This method is adapted from protocols used for quantifying various intracellular nucleotide triphosphates.[3][15][16][17]

-

Cell Culture/Isolation: T-ALL cells (either from cell lines or primary patient samples) are incubated with ara-G at various concentrations and time points. For in vivo studies, leukemia cells are isolated from the blood or bone marrow of treated animals.

-

Cell Lysis & Extraction:

-

Sample Cleanup: The extract is centrifuged at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris. The supernatant containing the nucleotides is carefully collected.[16]

-

Analysis by LC-MS/MS:

-

The supernatant is dried (e.g., under nitrogen stream) and reconstituted in the initial mobile phase.[16]

-

An aliquot is injected into an LC-MS/MS system.

-

Separation is typically achieved using an anion-exchange or porous graphitic carbon column.[3][15]

-

Detection is performed using a triple quadrupole mass spectrometer in negative ion multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[4][15]

-

-

Quantification: The concentration of ara-GTP is determined by comparing its peak area to a standard curve prepared with known amounts of ara-GTP. An internal standard is used to correct for extraction variability.

Preclinical Pharmacodynamic (PD) Evaluation

PD studies aim to determine the biochemical and physiological effects of the drug on the target. For this compound, this involves assessing its cytotoxicity against T-ALL cells both in vitro and in vivo.

In Vitro Cytotoxicity Assays

In vitro assays using a panel of T-ALL cell lines are the first step in evaluating the anti-leukemic activity of a compound and identifying potential resistance mechanisms.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability.[19]

-

Cell Seeding: T-ALL cell lines (e.g., CCRF-CEM, Jurkat, MOLT-4, LOUCY) are seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10⁴ cells/well).[7][20]

-

Drug Treatment: Cells are treated with a serial dilution of this compound or ara-G (e.g., from 0.1 µM to 100 µM) for a specified duration, typically 48 to 72 hours.[7][20]

-

MTT Addition: Following incubation, MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[19]

-

Absorbance Reading: The absorbance is measured on a microplate reader at approximately 570 nm.

-

Data Analysis: The absorbance values are normalized to untreated control wells to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50), the drug concentration that causes 50% inhibition of cell growth, is calculated using non-linear regression analysis.

Summary of In Vitro Pharmacodynamic Data

In vitro studies identified distinct populations of T-ALL cell lines based on their sensitivity to this compound.[7] This differential sensitivity provided a platform to investigate mechanisms of resistance.

| T-ALL Cell Line | Sensitivity Status | IC50 (µM) after 48h | Reference |

| RPMI-8402 | Sensitive | ~2.0 | [7] |

| HPB-ALL | Sensitive | ~3.0 | [7] |

| JURKAT | Sensitive | ~4.0 | [7] |

| CCRF-CEM | Sensitive | ~5.5 | [7] |

| LOUCY | Resistant | > 10 | [7] |

| MOLT-16 | Resistant | > 10 | [7] |

| PEER | Resistant | > 10 | [7] |

| ALL-SIL | Resistant | > 10 | [7] |

| (Data are approximate values derived from published graphs)[7] |

Notably, studies on resistant cell lines revealed that this compound treatment induced a hyperactivation of the PI3K/AKT/mTOR and MEK/ERK survival pathways, suggesting that these pathways could be co-targeted to overcome resistance.[7][21]

In Vivo Efficacy Studies

In vivo studies using animal models of T-ALL are essential to confirm the anti-leukemic activity observed in vitro and to evaluate the therapeutic window of the drug.

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used, as they can accept human tumor xenografts without rejection.

-

Cell Inoculation: A human T-ALL cell line (e.g., CCRF-CEM) is injected intravenously or subcutaneously into the mice. Intravenous injection more closely mimics disseminated leukemia.

-

Tumor Establishment: The disease is allowed to establish, which can be monitored by bioluminescence imaging (if cells are engineered to express luciferase) or by monitoring for signs of disease (e.g., hind-limb paralysis).

-

Treatment: Once the disease is established, mice are randomized into treatment and vehicle control groups. This compound is administered intravenously based on a clinically relevant schedule (e.g., 650 mg/m² daily for 5 days).[22]

-

Monitoring & Endpoints:

-

Primary Endpoint: Overall survival is the most clinically relevant endpoint.

-

Secondary Endpoints: Tumor burden (monitored by imaging), body weight, and clinical signs of toxicity are monitored throughout the study.

-

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and differences between groups are analyzed using the log-rank test.

Bridging Preclinical to Clinical: The PK/PD Relationship and Toxicity

The success of this compound's development hinged on the clear and consistent relationship between its pharmacokinetics and pharmacodynamics, which was established preclinically and later confirmed in patients.

-

PK/PD Correlation: A direct correlation was found between higher intracellular concentrations of ara-GTP and clinical response in early phase trials.[14] Patients whose leukemic cells accumulated more ara-GTP were more likely to achieve remission, validating the mechanism of action and confirming that the active metabolite is the key driver of efficacy.[23]

-

Informing Clinical Toxicology: The dose-limiting toxicity of this compound is neurotoxicity.[9] This was first identified in nonhuman primate toxicology studies, which showed cerebellar degeneration and myelopathy at high doses.[10] This critical preclinical finding informed the careful dose-escalation strategy and intensive neurological monitoring implemented in all subsequent clinical trials, allowing for the identification of a safe and effective dose.[14][22][24]

Conclusion

The preclinical evaluation of this compound provides an exemplary case study in rational drug development. A thorough understanding of its metabolic activation and T-cell selective pharmacology guided the entire program. Pharmacokinetic studies in nonhuman primates were essential for selecting a relevant toxicology species and for characterizing the disposition of the active metabolite, ara-G, including its significant penetration into the CNS. Pharmacodynamic studies, both in vitro and in T-ALL xenograft models, confirmed its potent anti-leukemic activity. Most importantly, the consistent correlation between intracellular ara-GTP accumulation and cytotoxicity provided a robust PK/PD link that has been instrumental to its clinical success. The insights gained from these foundational preclinical studies enabled the development of a targeted therapy that has significantly improved outcomes for patients with T-cell malignancies.

References

- 1. In vitro cytotoxicity of this compound, clofarabine and flavopiridol in paediatric acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. A new high-performance liquid chromatography method determines low production of 9-beta-D-arabinofuranosylguanine triphosphate, an active metabolite of this compound, in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cancercareontario.ca [cancercareontario.ca]

- 6. This compound in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving this compound efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Real-time in vitro measurement of GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: when and how to use in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Plasma and cerebrospinal fluid pharmacokinetics of this compound in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Preclinical PK analysis | genOway [genoway.com]

- 14. This compound in the treatment of pediatric and adult patients with T-cell acute lymphoblastic leukemia and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a sensitive and selective LC/MS/MS method for the simultaneous determination of intracellular 1-beta-D-arabinofuranosylcytosine triphosphate (araCTP), cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) in a human follicular lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. (PDF) Improving this compound efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway (2016) | Annalisa Lonetti | 58 Citations [scispace.com]

- 22. Children’s Oncology Group AALL0434: A Phase III Randomized Clinical Trial Testing this compound in Newly Diagnosed T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A PHASE I STUDY TO EVALUATE THE SAFETY, PHARMACOLOGY, AND FEASIBILITY OF CONTINUOUS INFUSION this compound IN PATIENTS WITH RELAPSED/REFRACTORY LYMPHOID MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound-combined chemotherapy improves outcome of T-cell acute lymphoblastic leukemia but shows more severe neurotoxicity: JALSG T-ALL213-O - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pro-drug Activation of Nelarabine to Ara-G and Ara-GTP

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nelarabine is a cornerstone in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL), particularly in relapsed or refractory cases.[1][2][3] Its efficacy hinges on its nature as a pro-drug, undergoing a critical two-step intracellular activation to its cytotoxic form. This guide provides a comprehensive technical overview of this activation pathway, from the initial enzymatic conversion of this compound to 9-β-D-arabinofuranosylguanine (ara-G) to the subsequent phosphorylation that yields the active metabolite, ara-Guanosine-5'-triphosphate (ara-GTP). Understanding these intricate molecular steps is paramount for optimizing therapeutic strategies, overcoming resistance, and developing next-generation purine nucleoside analogs.

Introduction: The Rationale for a Pro-drug Approach

The therapeutic utility of the deoxyguanosine analog, ara-G, in T-cell malignancies was recognized for its ability to selectively induce apoptosis in T-lymphoblasts.[4][5][6] However, the clinical development of ara-G was hampered by its poor water solubility.[4][5][7] To circumvent this limitation, this compound, a 6-O-methylated, water-soluble pro-drug of ara-G, was synthesized.[4][5][8] This strategic chemical modification allows for intravenous administration and efficient systemic delivery.[8][9] Following administration, this compound is rapidly converted to ara-G, achieving plasma concentrations of the active nucleoside analog that are significantly higher and more sustained than what could be achieved with ara-G itself.[7][10]

The selective toxicity of this compound towards T-cells is a key aspect of its clinical success.[10][11] This selectivity is attributed to the higher accumulation of ara-G and its subsequent active metabolite, ara-GTP, within T-lymphoblasts compared to other cell lineages, such as B-cells.[7][10][12]

The Metabolic Activation Cascade: From this compound to Ara-GTP

The transformation of the inactive pro-drug this compound into the cytotoxic ara-GTP is a multi-step intracellular process orchestrated by host enzymes. This cascade can be dissected into two principal phases: the initial conversion to ara-G and the subsequent sequential phosphorylation to ara-GTP.

Step 1: Adenosine Deaminase-Mediated Conversion to Ara-G

Upon intravenous administration, this compound is swiftly demethylated by the ubiquitous enzyme adenosine deaminase (ADA) to form ara-G.[2][8][13] This conversion is highly efficient, with a significant portion of this compound being metabolized to ara-G within a short timeframe.[4] The half-life of this compound in plasma is relatively short, underscoring the rapid and effective nature of this initial activation step.[5][14]

Caption: Enzymatic conversion of this compound to ara-G.

Step 2: Intracellular Phosphorylation to Ara-GTP

Following its formation, ara-G is transported into leukemic cells via nucleoside transporters, such as the equilibrative nucleoside transporter 1 (ENT1).[1][4][15] Once inside the cell, ara-G undergoes a series of phosphorylation events to become the active triphosphate, ara-GTP.[8] This process is the rate-limiting step in the activation of this compound.[4][5]

The initial phosphorylation of ara-G to ara-G monophosphate (ara-GMP) is catalyzed by two key enzymes:

-

Deoxycytidine kinase (dCK) located in the cytoplasm.[4][11][16]

-

Deoxyguanosine kinase (dGK) located in the mitochondria.[4][16][17]

The relative contribution of these two kinases to ara-G phosphorylation can depend on the intracellular concentration of ara-G.[16] Studies suggest that at lower concentrations, dGK may be the predominant enzyme, while at higher concentrations, dCK plays a more significant role.[16] The expression levels of dCK and dGK can influence a cell's sensitivity to this compound.[1][18]

Subsequent phosphorylations of ara-GMP to ara-G diphosphate (ara-GDP) and finally to the active ara-GTP are carried out by other intracellular nucleotide kinases.[4][19][20] The accumulation of ara-GTP within the leukemic blasts is a critical determinant of the drug's cytotoxic efficacy.[5]

Caption: Multi-step phosphorylation of ara-G to ara-GTP.

Mechanism of Action of Ara-GTP: Induction of Apoptosis

The cytotoxic effects of this compound are ultimately mediated by ara-GTP. As a structural analog of deoxyguanosine triphosphate (dGTP), ara-GTP competes with the natural nucleotide for incorporation into newly synthesizing DNA strands by DNA polymerases.[3][5][11]

The incorporation of ara-GTP into the DNA chain has two primary consequences:

-

Chain Termination: The arabinose sugar moiety of ara-GTP, with its 2'-hydroxyl group in the "up" position, sterically hinders the formation of the phosphodiester bond with the next incoming nucleotide.[21] This effectively terminates DNA chain elongation.[8][15]

-

Inhibition of DNA Synthesis: The presence of ara-GTP in the DNA template can also inhibit the progression of DNA polymerase, further halting DNA replication.[3][11][22][23]

This disruption of DNA synthesis triggers a DNA damage response, leading to cell cycle arrest, primarily in the S-phase, and the subsequent activation of apoptotic pathways, ultimately resulting in programmed cell death of the malignant T-cells.[5][11][12][22]

Caption: Mechanism of action of ara-GTP leading to apoptosis.

Pharmacokinetics and Quantitative Data

The pharmacokinetic profiles of this compound and its active metabolite ara-G have been well-characterized in both pediatric and adult populations.

| Parameter | This compound | Ara-G | Reference(s) |

| Half-life (t1/2) | ~15-30 minutes | ~2-3 hours | [5][14][24] |

| Maximum Concentration (Cmax) | Reached at the end of infusion | Reached at or near the end of this compound infusion | [9][14] |

| Clearance | Higher in pediatric patients compared to adults | Higher in pediatric patients compared to adults | [14][24] |

| Area Under the Curve (AUC) | Linearly related to dose | Linearly related to dose | [9][24] |

| Intracellular ara-GTP Accumulation | Prolonged and accumulates with repeated doses |

Experimental Protocols for Studying this compound Activation

Quantification of this compound and Ara-G in Biological Samples

Principle: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the sensitive and specific quantification of this compound and ara-G in plasma, cerebrospinal fluid, and cell lysates.

Methodology:

-

Sample Preparation:

-

Collect blood samples in EDTA-containing tubes and immediately place on ice.

-

Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.

-

For intracellular analysis, isolate peripheral blood mononuclear cells (PBMCs) or cultured cells and lyse them using a suitable extraction buffer (e.g., methanol/water).

-

Protein precipitation is typically performed by adding a cold organic solvent (e.g., acetonitrile) to the plasma or cell lysate.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

-

Chromatographic Separation:

-

Inject the supernatant onto a reverse-phase C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Define specific precursor-to-product ion transitions for this compound, ara-G, and an appropriate internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations of this compound and ara-G.

-

Quantify the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Measurement of Deoxycytidine Kinase (dCK) and Deoxyguanosine Kinase (dGK) Activity

Principle: The activity of dCK and dGK can be assessed by measuring the rate of phosphorylation of a radiolabeled substrate (e.g., [3H]-ara-G or [3H]-deoxycytidine/[3H]-deoxyguanosine) in cell extracts.

Methodology:

-

Preparation of Cell Extracts:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a hypotonic buffer containing protease inhibitors.

-

Centrifuge to remove cellular debris and collect the cytosolic fraction (for dCK) or mitochondrial fraction (for dGK).

-

-

Kinase Assay:

-

Prepare a reaction mixture containing the cell extract, a reaction buffer (e.g., Tris-HCl with MgCl2 and ATP), and the radiolabeled substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by spotting the mixture onto anion-exchange filter paper discs (e.g., DE-81).

-

-

Separation and Quantification:

-

Wash the filter discs extensively with a suitable buffer (e.g., ammonium formate) to remove the unphosphorylated radiolabeled substrate.

-

The phosphorylated product will remain bound to the filter paper.

-

Measure the radioactivity on the dried filter discs using a scintillation counter.

-

-

Data Analysis:

-

Calculate the enzyme activity as the amount of phosphorylated product formed per unit of time per amount of protein in the cell extract.

-

Conclusion and Future Directions

The pro-drug strategy employed for this compound has proven to be highly effective in delivering the cytotoxic nucleoside analog ara-G to its target T-cell malignancies. A thorough understanding of its activation pathway, from the initial demethylation by adenosine deaminase to the critical phosphorylation steps mediated by dCK and dGK, is essential for both clinicians and researchers. Future research should continue to explore mechanisms of resistance to this compound, which may involve alterations in nucleoside transporters or the expression and activity of the activating kinases.[1][18][25] Furthermore, the development of novel agents that can modulate the activity of these key enzymes could offer new avenues for enhancing the therapeutic efficacy of this compound and overcoming drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. This compound in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of this compound in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces complete remissions in adults with relapsed or refractory T-lineage acute lymphoblastic leukemia or lymphoblastic lymphoma: Cancer and Leukemia Group B study 19801 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Oncology [pharmacology2000.com]

- 9. This compound in the Treatment of Refractory T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: when and how to use in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Mechanisms for T-cell selective cytotoxicity of arabinosylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cancercareontario.ca [cancercareontario.ca]

- 14. Pharmacokinetics of this compound and 9-beta-D-arabinofuranosyl guanine in pediatric and adult patients during a phase I study of this compound for the treatment of refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improving this compound efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Arabinosylguanine is phosphorylated by both cytoplasmic deoxycytidine kinase and mitochondrial deoxyguanosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DGUOK - Wikipedia [en.wikipedia.org]

- 18. Drug resistance to this compound in leukemia cell lines might be caused by reduced expression of deoxycytidine kinase through epigenetic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ara-Nucleotides - Jena Bioscience [jenabioscience.com]

- 22. Arabinosylguanine-induced apoptosis of T-lymphoblastic cells: incorporation into DNA is a necessary step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. ascopubs.org [ascopubs.org]

- 25. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide on the Intracellular Accumulation of ara-GTP in T-cells

This guide provides a comprehensive technical overview of the intracellular accumulation of 9-β-D-arabinofuranosylguanine triphosphate (ara-GTP) in T-lymphocytes. It is intended for researchers, scientists, and drug development professionals engaged in the study of T-cell malignancies and the pharmacology of nucleoside analogs. This document delves into the biochemical pathways, methodologies for quantification, and the clinical relevance of ara-GTP, offering both theoretical understanding and practical guidance.

Part 1: The Biochemical Journey of Nelarabine to the Cytotoxic ara-GTP

The selective efficacy of this compound in treating T-cell malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL), is fundamentally linked to the preferential accumulation of its active metabolite, ara-GTP, within these cells.[1][2] Understanding this metabolic pathway is critical for optimizing therapeutic strategies and developing novel agents.

This compound, a prodrug, is administered in an inactive form to enhance its bioavailability.[3][4] Its journey to becoming a potent cytotoxic agent involves a series of enzymatic conversions.

1.1. Systemic Conversion to ara-G:

Following intravenous administration, this compound is rapidly and extensively demethylated by the enzyme adenosine deaminase (ADA) in the bloodstream to form 9-β-D-arabinofuranosylguanine (ara-G).[2][3][5] This initial conversion is crucial as ara-G is the substrate for intracellular transport and subsequent phosphorylation. The half-life of this compound is short, approximately 30 minutes, while ara-G has a longer half-life of about 2-3 hours, ensuring sustained availability for cellular uptake.[5]

1.2. Cellular Uptake and Intracellular Phosphorylation:

Ara-G is transported into T-cells via nucleoside transporters.[6] Once inside the cell, it undergoes a three-step phosphorylation cascade to become the active triphosphate form, ara-GTP. This process is the rate-limiting step in the activation of the drug.[6][7]

-

Step 1: Monophosphorylation: Ara-G is first phosphorylated to ara-guanosine monophosphate (ara-GMP) by two key enzymes: deoxycytidine kinase (dCK) in the cytosol and deoxyguanosine kinase (dGK) within the mitochondria.[3][7][8] The higher expression and activity of these kinases in T-lymphoblasts compared to other cell types is a primary reason for the selective accumulation of ara-GTP.[6]

-

Step 2 & 3: Di- and Triphosphorylation: Subsequent phosphorylations of ara-GMP to ara-guanosine diphosphate (ara-GDP) and finally to the active ara-GTP are carried out by other cellular kinases.[3]

The preferential accumulation of ara-GTP in T-cells is a key determinant of this compound's therapeutic window.[1] While B-cells can also metabolize ara-G, they do so to a much lesser extent and exhibit a shorter intracellular half-life of ara-GTP.[1]

Figure 1: Metabolic activation pathway of this compound to ara-GTP.

1.3. Mechanism of Cytotoxicity:

The primary mechanism of action of ara-GTP is the inhibition of DNA synthesis.[4][9] As a structural analog of deoxyguanosine triphosphate (dGTP), ara-GTP competes with the natural nucleotide for incorporation into the growing DNA strand during replication.[1][9] The incorporation of ara-GTP into the DNA chain leads to the termination of DNA elongation, as it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next nucleotide.[9] This disruption of DNA synthesis ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.[9]

Part 2: Methodologies for Quantifying Intracellular ara-GTP

Accurate quantification of intracellular ara-GTP concentrations is crucial for pharmacokinetic studies, dose optimization, and understanding the mechanisms of drug resistance. The following section outlines a robust workflow for this purpose.

2.1. Isolation of T-cells from Peripheral Blood:

A prerequisite for measuring intracellular ara-GTP is the isolation of a pure population of T-cells from patient blood samples. A common and effective method is density gradient centrifugation followed by magnetic-activated cell sorting (MACS).

Step-by-Step Protocol for T-cell Isolation:

-

Sample Preparation: Dilute peripheral blood with an equal volume of phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque™ density gradient medium. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. This separates the blood into distinct layers, with peripheral blood mononuclear cells (PBMCs), including T-cells, forming a distinct band at the plasma-Ficoll interface.[10]

-

PBMC Collection: Carefully aspirate the PBMC layer and transfer to a new tube.

-

Washing: Wash the collected PBMCs twice with PBS to remove any remaining platelets and Ficoll.

-

T-cell Enrichment (Negative Selection): To isolate untouched T-cells, use a negative selection kit.[11][12] This involves incubating the PBMCs with a cocktail of biotinylated antibodies against non-T-cell surface markers (e.g., CD14, CD16, CD19, CD36, CD56, and CD123).

-

Magnetic Labeling: Add streptavidin-coated magnetic beads, which will bind to the biotinylated antibody-labeled cells.

-

Magnetic Separation: Place the tube in a magnetic separator. The non-T-cells will be retained in the magnetic field, while the untouched T-cells remain in the supernatant.

-

Collection of T-cells: Carefully collect the supernatant containing the purified T-cells.

-

Cell Counting and Viability Assessment: Determine the cell count and viability using a hemocytometer and trypan blue exclusion.

Figure 2: Workflow for the isolation of untouched T-cells from peripheral blood.

2.2. Extraction of Intracellular Triphosphates:

Efficient extraction of ara-GTP from the isolated T-cells is a critical step that significantly impacts the accuracy of quantification. Several methods exist, with acid precipitation being a commonly employed technique.

Step-by-Step Protocol for Trichloroacetic Acid (TCA) Extraction:

-

Cell Lysis: Resuspend a known number of T-cells (e.g., 1 x 107 cells) in a cold solution of 6% trichloroacetic acid (TCA).[13] Vortex vigorously to ensure complete cell lysis and protein precipitation.

-

Incubation: Incubate the mixture on ice for 10-15 minutes.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble nucleotides, including ara-GTP.

-

Neutralization: Neutralize the acidic extract by adding a solution of 5 M K2CO3 until the pH reaches approximately 7.0.[13] This step is crucial to prevent acid-catalyzed degradation of the triphosphates.

-

Storage: The neutralized extracts can be stored at -80°C until analysis.

2.3. Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

HPLC-MS/MS is the gold standard for the sensitive and selective quantification of intracellular nucleotides like ara-GTP.[14] This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

Key Parameters for HPLC-MS/MS Analysis:

-

Chromatographic Separation: A reversed-phase ion-pair HPLC method is often used to separate ara-GTP from other endogenous nucleotides.[13] A C18 column is typically employed with a mobile phase containing an ion-pairing agent, such as tetrabutylammonium hydroxide, and a phosphate buffer.[13]

-

Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in negative ion multiple reaction monitoring (MRM) mode provides high selectivity.[14][15] Specific precursor-to-product ion transitions for ara-GTP and an internal standard are monitored.

-

Quantification: A calibration curve is generated using known concentrations of an ara-GTP standard. The concentration of ara-GTP in the cell extracts is then determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Part 3: Clinical Significance and Quantitative Data

The intracellular concentration of ara-GTP has been shown to correlate with the clinical response to this compound therapy.[6] Patients who achieve higher and more sustained levels of ara-GTP in their leukemic T-cells are more likely to experience a positive therapeutic outcome.[6][7]

Table 1: Representative Intracellular ara-GTP Concentrations in Patients with T-cell Malignancies

| This compound Dose | Median Cmax of ara-GTP (µM/L) in T-lymphoblastic disease |

| 20 mg/kg | 23 |

| 30 mg/kg (1.2 g/m2 in adults) | 42 |

| 40 mg/kg (1.2 g/m2 in pediatrics) | 85 |

| 60 mg/kg | 93 |

Data adapted from a study evaluating intracellular leukemic ara-GTP concentrations in patients with various hematologic malignancies.[1]

The data in Table 1 demonstrates a dose-dependent increase in the intracellular concentration of ara-GTP. Notably, patients with T-lymphoblastic disease achieve significantly higher median ara-GTP concentrations (140 µM/L) compared to those with other diagnoses (50 µM/L), further supporting the T-cell selectivity of this compound.[1]

Conclusion

The intracellular accumulation of ara-GTP is the cornerstone of this compound's efficacy in T-cell malignancies. A thorough understanding of its metabolic activation, coupled with robust and validated methods for its quantification, is essential for both preclinical research and clinical practice. The methodologies and insights provided in this guide are intended to equip researchers and clinicians with the necessary knowledge to advance the study and application of this important therapeutic agent.

References

- 1. This compound in the Treatment of Refractory T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. Oncology [pharmacology2000.com]

- 5. cancercareontario.ca [cancercareontario.ca]

- 6. Profile of this compound: use in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in T-cell acute lymphoblastic leukemia: intracellular metabolism and molecular mode-of-action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Isolation of Untouched Human T cells from Peripheral blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Isolation of Untouched Human CD4+ T Cells from Peripheral Blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a sensitive and selective LC/MS/MS method for the simultaneous determination of intracellular 1-beta-D-arabinofuranosylcytosine triphosphate (araCTP), cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) in a human follicular lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Gatekeeper of T-Cell Cytotoxicity: An In-Depth Technical Guide on the Role of Deoxycytidine Kinase in Nelarabine Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nelarabine stands as a critical therapeutic agent in the management of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). As a prodrug, its journey to becoming a cancer-killing agent is a multi-step intracellular process, with the enzyme deoxycytidine kinase (dCK) acting as the crucial gatekeeper. This in-depth technical guide provides a comprehensive exploration of the pivotal role of dCK in the metabolic activation of this compound. We will dissect the biochemical pathway, delve into the clinical implications of dCK activity, and provide detailed methodologies for its assessment, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: this compound and Its Targeted Therapeutic Action

This compound is a purine nucleoside analogue that has demonstrated significant clinical efficacy in patients with relapsed or refractory T-ALL and T-LBL.[1] It is administered as a prodrug, 2-amino-9β-D-arabinosyl-6-methoxy-9H-guanine, which is rapidly converted in the body to its active nucleoside form, 9-β-D-arabinofuranosylguanine (ara-G).[1][2] However, ara-G itself is not the cytotoxic entity. Its therapeutic power is unlocked through a series of intracellular phosphorylation events, culminating in the formation of ara-G triphosphate (ara-GTP).[3][4] This active metabolite then acts as a fraudulent nucleotide, competing with the natural deoxyguanosine triphosphate (dGTP) for incorporation into DNA by DNA polymerase.[1][4] The incorporation of ara-GTP into the growing DNA strand leads to chain termination, inhibition of DNA synthesis, and ultimately, the induction of apoptosis (programmed cell death) in rapidly proliferating cancer cells.[2][4]

The Metabolic Activation Cascade of this compound

The transformation of the inactive this compound prodrug into the potent cytotoxic agent ara-GTP is a finely orchestrated intracellular process. A thorough understanding of this pathway is fundamental to comprehending the determinants of its efficacy and the molecular basis of potential resistance.

Figure 1: The metabolic activation pathway of this compound. This diagram illustrates the sequential enzymatic conversion of the prodrug this compound to its active triphosphate form, ara-GTP. The critical rate-limiting step catalyzed by deoxycytidine kinase (dCK) is highlighted.

As illustrated in Figure 1, the metabolic journey commences with the deamination of this compound to ara-G, a reaction catalyzed by the enzyme adenosine deaminase.[3][5] Following its transport into the cancer cell, ara-G undergoes the pivotal first phosphorylation to yield ara-G monophosphate (ara-GMP). This initial and rate-limiting step is predominantly catalyzed by deoxycytidine kinase (dCK) .[1][3] Subsequent phosphorylations to generate ara-G diphosphate (ara-GDP) and the final active metabolite, ara-GTP, are carried out by other cellular kinases, namely guanylate kinase and nucleoside diphosphate kinase, respectively.[2]

Deoxycytidine Kinase (dCK): The Linchpin of this compound Efficacy

Deoxycytidine kinase is a fundamental enzyme in the nucleoside salvage pathway, tasked with the phosphorylation of deoxyribonucleosides.[6][7] Its significance in cancer therapy is underscored by its ability to activate a broad spectrum of nucleoside analogue prodrugs, including this compound.[7]

Enzymatic Function and Substrate Affinity

dCK possesses a broad substrate specificity, enabling it to phosphorylate deoxycytidine, deoxyadenosine, and deoxyguanosine.[7] This characteristic allows it to recognize and phosphorylate various nucleoside analogues that are structurally similar to its natural substrates. The phosphorylation of ara-G by dCK is the bottleneck in the activation of this compound, making it the rate-limiting step of the entire process.[3] Consequently, the efficiency of this initial phosphorylation reaction dictates the overall rate of ara-GTP formation and accumulation within the cancer cell.

Clinical Ramifications of dCK Expression and Activity